ALDH3A1 Inhibitory Potency: Intermediate Activity Within a Patent-Defined Benzyloxybenzaldehyde Series
The compound (US9328112, A24) inhibits human ALDH3A1 with an IC50 of 2,100 nM [1]. This positions it as an intermediate-potency member of a benzyloxybenzaldehyde series where close analogs span a wide activity range. For context, the most potent analog in the same patent and assay (CB7) has an IC50 of 200 nM, while the least potent (B27) has an IC50 of 4,200 nM [2]. A structurally simplified comparator, 3-chloro-4-hydroxybenzaldehyde, lacks the benzyl ether tail and, while not tested in the same assay, represents the starting material for synthesis and is predicted to have significantly altered binding due to the absence of the hydrophobic benzyl group .
| Evidence Dimension | ALDH3A1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,100 nM (2.10 µM) |
| Comparator Or Baseline | CB7: IC50 = 200 nM; B37: IC50 = 1,000 nM; B27: IC50 = 4,200 nM |
| Quantified Difference | 10.5-fold less potent than CB7; 2.1-fold more potent than B27; 2.1-fold less potent than B37 |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation 1 min; substrate addition; spectrophotometric analysis; pH 7.5 [1]. |
Why This Matters
This quantifies the compound's exact rank within a known inhibitor series, allowing researchers to select it as a moderate-affinity probe or as a scaffold for further optimization, rather than a weaker or stronger analog that might not suit their assay window.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994): US9328112, A24. IC50 = 2.10E+3 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Available at: http://ww.bindingdb.org (Accessed 2026-04-24). View Source
- [2] BindingDB. Data for US9328112 series: CB7 (BDBM50447056, IC50=200 nM), B37 (BDBM50447069, IC50=1,000 nM), B27 (BDBM50447062, IC50=4,200 nM). Available at: https://www.bindingdb.org (Accessed 2026-04-24). View Source
